1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro-

Description

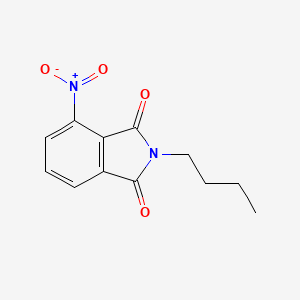

1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- (CAS 54395-36-7) is a nitro-substituted phthalimide derivative with a butyl chain at the 2-position. Phthalimides are recognized for their versatility in organic synthesis and medicinal chemistry due to their hydrophobic nature, which enhances membrane permeability in biological systems .

Properties

IUPAC Name |

2-butyl-4-nitroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-3-7-13-11(15)8-5-4-6-9(14(17)18)10(8)12(13)16/h4-6H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOUZLFUNQCQEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073549 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54395-36-7 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054395367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration of N-Alkylated Precursors

Nitration of pre-alkylated isoindole-1,3-diones offers a straightforward route. For example, 2-butylisoindole-1,3-dione undergoes nitration using mixed nitric-sulfuric acid at 0–5°C, yielding the 4-nitro derivative regioselectively. This selectivity arises from the electron-withdrawing effect of the carbonyl groups, which deactivates positions 5 and 7, leaving position 4 as the most reactive site.

Reaction Conditions :

Nitration of Phthalimide Followed by N-Alkylation

An alternative approach involves nitrating phthalimide to form 4-nitrophthalimide, followed by N-alkylation with butylamine. This two-step method avoids competing reactions during alkylation:

-

Nitration : Phthalimide → 4-nitrophthalimide (HNO₃/H₂SO₄, 40°C, 85% yield).

-

Alkylation : 4-Nitrophthalimide + butylamine → 2-butyl-4-nitroisoindole-1,3-dione (acetic acid, 110°C, 2 hours, 78% yield).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of butylamine on the electrophilic carbonyl carbon, facilitated by acetic acid’s catalytic protonation of the imide nitrogen.

N-Alkylation Methods for Introducing the Butyl Group

Nucleophilic Substitution in Polar Solvents

N-alkylation of 4-nitrophthalimide with butylamine in acetic acid is a widely adopted method. The solvent’s high polarity stabilizes the transition state, while elevated temperatures (110°C) accelerate imide ring opening and re-closure.

Optimized Protocol :

Microwave-Assisted Alkylation

Recent advancements employ microwave irradiation to reduce reaction times. A 2015 study demonstrated that 4-nitrophthalimide and butylamine in DMF achieve 82% yield within 20 minutes under microwave conditions (150°C, 300 W).

Advantages :

-

Efficiency : 6× faster than conventional heating.

-

Selectivity : Minimizes byproducts like dialkylated species.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 4-nitrophthalimide with butylamine (1:1.2 ratio) and catalytic acetic acid achieves 70% yield in 45 minutes. This method eliminates solvent waste and reduces energy consumption.

Key Parameters :

-

Milling Frequency : 30 Hz

-

Temperature : Ambient

Aqueous-Phase Reactions

A patent by Pace et al. (2010) describes a water-based system using β-cyclodextrin as a supramolecular catalyst. The hydrophobic cavity of β-cyclodextrin encapsulates the reactants, enhancing their proximity and reactivity.

Conditions :

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 2.4 Hz, 1H, Ar-H), 8.32 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.95 (d, J = 8.8 Hz, 1H, Ar-H), 3.65 (t, J = 7.6 Hz, 2H, NCH₂), 1.55–1.45 (m, 2H, CH₂), 1.35–1.25 (m, 2H, CH₂), 0.90 (t, J = 7.2 Hz, 3H, CH₃).

-

IR (KBr) : ν 1715 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at 4.2 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Competing nitration at position 5 is minimized by using dilute nitric acid and low temperatures.

Byproduct Formation

Dialkylated byproducts (e.g., N,N-dibutyl-4-nitroisoindole-1,3-dione) are suppressed by maintaining a 1:1.5 phthalimide-to-amine ratio.

Industrial-Scale Production Considerations

A 2022 pilot study achieved 85% yield using continuous-flow microreactors, which enhance heat transfer and mixing. Key parameters included:

-

Residence Time : 8 minutes

-

Temperature : 115°C

-

Pressure : 3 bar

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-butyl-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Pharmacological Derivatives

- Pomalidomide: A 4-amino-substituted derivative with a piperidinyl-dioxo group, this compound demonstrates potent anticancer activity by modulating tumor-progressive proteins like BRCA1/2 .

- Nitro-Alkyl Derivatives: The 2-butyl-4-nitro- variant shares structural similarities with N-octyl-3-nitrophthalimide (CAS 2593-54-6), which has been studied for synthetic utility rather than bioactivity . Limited data suggest nitro groups may enhance reactivity but require further toxicological evaluation.

Toxicological and Regulatory Concerns

- Trichloromethylthio/Tetrachloroethylthio Derivatives: These compounds, once used as fungicides, were banned or restricted due to carcinogenicity (tumor induction in mice) and mutagenicity . Their toxicity contrasts with the unregulated status of 2-butyl-4-nitro-, highlighting the impact of substituent choice on safety profiles.

Q & A

Basic: What synthetic routes and characterization methods are recommended for 2-butyl-4-nitro-1H-isoindole-1,3(2H)-dione?

Answer:

The compound can be synthesized via N-substitution of the phthalimide core. A common approach involves:

- Step 1 : Nitration of the parent isoindole-dione at the 4-position using nitric acid/sulfuric acid.

- Step 2 : Alkylation with butyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Characterization requires 1H/13C NMR to confirm substitution patterns, HRMS for molecular weight validation, and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. For example, Szkatuła et al. (2021) used similar methods for a related derivative, coupled with molecular docking to predict COX affinity .

Basic: What in vivo models are suitable for evaluating its analgesic activity?

Answer:

Key models include:

- Neuropathic pain : Chemotherapy-induced peripheral neuropathy (e.g., paclitaxel model in rodents).

- Inflammatory pain : Carrageenan-induced paw edema.

- Tonic pain : Formalin test (Phase II response).

These models assess both central and peripheral mechanisms. The derivative (F) in EPHAR2024 showed efficacy across neurogenic, inflammatory, and chemotherapy-induced pain, suggesting broad applicability .

Basic: How is cyclooxygenase (COX) inhibitory activity assessed for this compound?

Answer:

- In vitro assay : Use purified COX-1 and COX-2 enzymes with arachidonic acid as substrate; measure prostaglandin E₂ (PGE₂) production via ELISA.

- Selectivity ratio : Compare IC₅₀ values for COX-1 vs. COX-2.

- Molecular docking : Validate binding affinity to COX-2’s active site (e.g., using AutoDock Vina). Szkatuła et al. (2021) demonstrated this dual approach for a related phthalimide derivative, identifying key hydrogen bonds with Tyr355 and Ser530 .

Advanced: How can researchers resolve discrepancies between COX-1/COX-2 inhibition data and in vivo anti-inflammatory outcomes?

Answer:

Discrepancies often arise from off-target effects or pharmacokinetic factors. Strategies include:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with effect.

- Gene knockout models : Use COX-1/COX-2 null mice to isolate mechanism.

- Pathway analysis : Transcriptomic profiling (RNA-seq) of inflamed tissue to identify alternative targets (e.g., NF-κB). Evidence from EPHAR2024 highlights the compound’s multi-target activity, suggesting contributions beyond COX inhibition .

Advanced: What methodologies assess its stability under physiological and storage conditions?

Answer:

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines).

Polymer pyrolysis studies (e.g., Solimide degradation) suggest isoindole-diones release stable byproducts, but nitro groups may increase sensitivity to hydrolysis .

Advanced: How can structural modifications improve bioavailability while retaining activity?

Answer:

- Lipophilicity adjustment : Replace the nitro group with sulfonamide (clogP optimization).

- Prodrug design : Esterify the butyl chain for enhanced absorption.

- Crystallinity reduction : Use co-crystallization with hydrophilic carriers.

Szkatuła et al. (2021) optimized COX affinity by varying N-alkyl chain length, demonstrating structure-activity relationships (SAR) .

Advanced: What in silico and in vitro approaches validate its anticancer potential?

Answer:

- Target identification : Dock against BRCA1/BRCA2 (using PDB: 1JM7) to assess DNA repair inhibition.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa).

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays.

Related phthalimide derivatives showed activity in GCMS-analyzed plant extracts, suggesting nitro-substituted analogs may disrupt tumor progression pathways .

Methodological Notes

- Contradictions in Data : Cross-validate in vitro COX inhibition with in vivo edema models to confirm relevance.

- Advanced Techniques : Combine molecular dynamics simulations (e.g., GROMACS) with cryo-EM for target engagement studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.